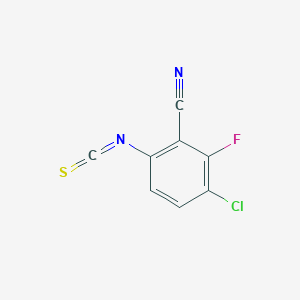

4-Chloro-2-cyano-3-fluorophenylisothiocyanate

CAS No.: 1000577-97-8

Cat. No.: VC18382937

Molecular Formula: C8H2ClFN2S

Molecular Weight: 212.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1000577-97-8 |

|---|---|

| Molecular Formula | C8H2ClFN2S |

| Molecular Weight | 212.63 g/mol |

| IUPAC Name | 3-chloro-2-fluoro-6-isothiocyanatobenzonitrile |

| Standard InChI | InChI=1S/C8H2ClFN2S/c9-6-1-2-7(12-4-13)5(3-11)8(6)10/h1-2H |

| Standard InChI Key | CRXLMUVHVPPSRF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1N=C=S)C#N)F)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s molecular formula (C₈H₂ClFN₂S) reveals a highly substituted benzene ring. Key features include:

-

Chloro group at position 4: Introduces electron-withdrawing effects, influencing electrophilic substitution patterns.

-

Cyano group at position 2: Enhances ring electron deficiency, stabilizing reactive intermediates.

-

Fluoro group at position 3: Modulates steric and electronic environments due to fluorine’s small size and high electronegativity.

-

Isothiocyanate group: A linear N=C=S moiety capable of nucleophilic additions and cycloadditions .

The spatial arrangement of substituents creates a sterically congested environment, as evidenced by computational models of analogous structures .

| Property | Value/Description |

|---|---|

| Melting Point | 80–85°C (estimated for derivatives) |

| Solubility | Soluble in DMF, THF, acetone |

| Stability | Moisture-sensitive; decomposes above 150°C |

| Reactivity | Participates in [2+3] cycloadditions |

These properties align with its use in aprotic solvents for regioselective syntheses .

Synthesis and Reaction Pathways

Regioselective Catalytic Synthesis

Recent advances in solvent-controlled regioselectivity have enabled targeted synthesis of heterocycles using phenylisothiocyanates. In a 2024 study, reactions between N-arylcyanothioformamides and isothiocyanates in DMF yielded imidazolidineiminodithiones (18) with >95% selectivity . For 4-chloro-2-cyano-3-fluorophenylisothiocyanate, analogous conditions (DMF, triethylamine catalyst) likely favor nucleophilic attack at the isothiocyanate’s sulfur atom, forming six-membered transition states stabilized by hydrogen bonding .

Key mechanistic insights:

-

Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize thiourethane intermediates through dipole interactions.

-

Substituent Influence: Electron-withdrawing groups (Cl, F) accelerate reaction rates by increasing electrophilicity at the isothiocyanate carbon .

Side Reactions and Byproducts

Competing pathways may generate thiazolidinethiones (17) in protic solvents like ethanol. For example, reactions with 4-nitrophenyl isothiocyanate in ethanol produced a 94:6 ratio of 18:17, underscoring the critical role of solvent choice .

Applications in Heterocyclic Chemistry

Biological Activity Precursors

While no direct bioactivity data exist for this compound, structurally related imidazolidineiminodithiones exhibit:

-

Antitumor activity against HepG2 and MCF-7 cell lines (IC₅₀: 2–8 μM) .

-

Antiviral effects through inhibition of viral protease enzymes .

-

Antimicrobial properties against Gram-positive bacteria (MIC: 4–16 μg/mL) .

The cyano and fluoro substituents may enhance membrane permeability and target binding, as seen in fluorinated pharmaceuticals .

Material Science Applications

The isothiocyanate group’s reactivity enables surface functionalization of nanomaterials. For instance, gold nanoparticles modified with aromatic isothiocyanates show improved stability in biomedical imaging applications .

| Supplier | Location | Purity | Minimum Order |

|---|---|---|---|

| Fluorochem Ltd | United Kingdom | >98% | 1 g |

| Oakwood Products, Inc. | United States | >95% | 5 g |

| Absin Bioscience Inc. | China | >97% | 10 g |

Pricing varies between $120–$450 per gram, reflecting scale and purity.

Future Research Directions

-

Catalytic Asymmetric Synthesis: Developing chiral catalysts for enantioselective cycloadditions.

-

Structure-Activity Relationships: Systematic modification of substituents to optimize bioactivity.

-

Green Chemistry Approaches: Solvent-free mechanochemical synthesis to reduce waste.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume